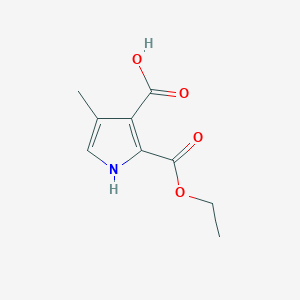
2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 2243508-31-6 . It has a molecular weight of 197.19 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “2- (ethoxycarbonyl)-4-methyl-1H-pyrrole-3-carboxylic acid” and its InChI code is "1S/C9H11NO4/c1-3-14-9(13)7-6(8(11)12)5(2)4-10-7/h4,10H,3H2,1-2H3,(H,11,12)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved data.科学的研究の応用
Analytical Chemistry Application
A simple method for the quantitative analysis of urinary δ-aminolevulinic acid was developed, involving the production of 2-Methyl-3-carbethoxy-4-(3-propionic acid) pyrrole by the condensation of δ-aminolevulinic acid with ethyl acetoacetate. This compound is extracted with ethyl acetate and determined colorimetrically, showcasing a practical application in monitoring lead exposure (K. Tomokuni & M. Ogata, 1972).
Organic Synthesis
- The Hantzsch pyrrole synthesis was extended to include ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, demonstrating the versatility of pyrrole derivatives in synthetic chemistry (M. W. Roomi & S. Macdonald*, 1970).
- Alkylation of a Pyrrole Derivative by the Friedel-Crafts Reaction provided insights into the substitution reactions of pyrrole derivatives, important for functional group modifications (A. Treibs & Raimund Friess, 1970).
Materials Science
Supramolecular liquid-crystalline networks were prepared by self-assembly of multifunctional hydrogen-bonding molecules, including derivatives similar to the subject compound, demonstrating the potential of pyrrole derivatives in developing new materials with unique properties (H. Kihara, Takashi Kato, T. Uryu, & J. Fréchet, 1996).
Safety and Hazards
作用機序
Mode of action
The mode of action of pyrrole derivatives can vary widely depending on their specific structure and the target they interact with .
Biochemical pathways
Pyrrole derivatives can be involved in a variety of biochemical pathways. For example, some pyrrole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
Pharmacokinetics
The ADME properties of pyrrole derivatives can vary widely depending on their specific structure. Some pyrrole derivatives are known to have good bioavailability .
Result of action
The molecular and cellular effects of pyrrole derivatives can vary widely depending on their specific structure and the target they interact with. Some pyrrole derivatives are known to have anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities .
Action environment
The action, efficacy, and stability of pyrrole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
2-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(8(11)12)5(2)4-10-7/h4,10H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYYOKQHYXCAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2704951.png)

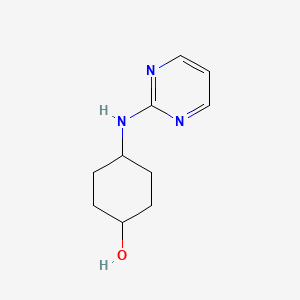
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2704958.png)
![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
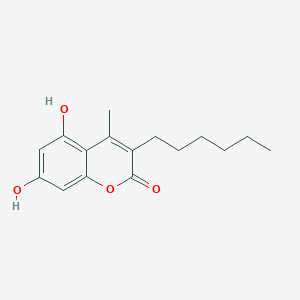
![(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2704962.png)
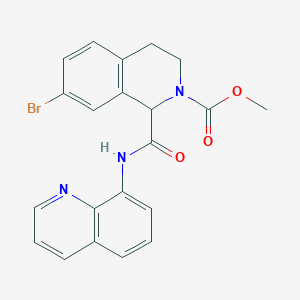
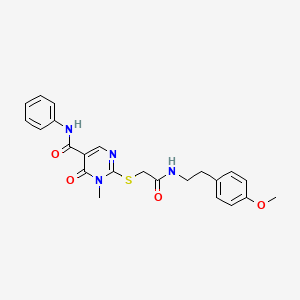
![3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2704969.png)
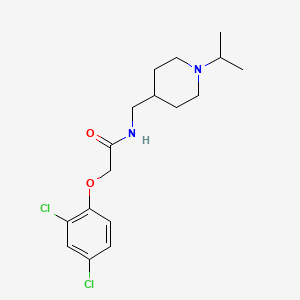
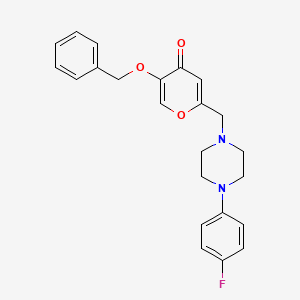
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2704973.png)
![N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2704974.png)